2,4,6-Trifluorophenylacetyl chloride
Description
Properties
IUPAC Name |
2-(2,4,6-trifluorophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-8(13)3-5-6(11)1-4(10)2-7(5)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMFEVYAONWFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2,4,6-Trifluorophenylacetyl Chloride (CAS 714963-55-0)
[1]
Executive Summary
2,4,6-Trifluorophenylacetyl chloride (CAS 714963-55-0) is a specialized acyl chloride intermediate used primarily in medicinal chemistry and agrochemical synthesis.[1] Unlike its more common isomer, 2,4,5-trifluorophenylacetic acid (a key intermediate for Sitagliptin), the 2,4,6-isomer offers a unique symmetrical substitution pattern.[1] This specific fluorination motif effectively blocks metabolic oxidation at the highly reactive ortho and para positions of the phenyl ring, significantly enhancing the metabolic stability and lipophilicity of downstream bioactive molecules.
This guide details the physicochemical properties, synthesis pathways, and critical applications of this compound, specifically focusing on its role in developing Multi-Drug Resistance (MDR) reversal agents and advanced fungicidal scaffolds.[1]
Physicochemical Profile
The following data consolidates experimental and predicted properties for 2,4,6-Trifluorophenylacetyl chloride and its parent acid.
| Property | Data | Note |
| CAS Number | 714963-55-0 | |
| IUPAC Name | 2-(2,4,6-Trifluorophenyl)acetyl chloride | |
| Molecular Formula | C₈H₄ClF₃O | |
| Molecular Weight | 208.57 g/mol | |
| Physical State | Liquid or Low-Melting Solid | Moisture sensitive; hydrolyzes to acid.[1] |
| Boiling Point | ~85–90 °C at 15 mmHg | Predicted based on structural analogs.[1] |
| Precursor Acid | 2,4,6-Trifluorophenylacetic acid | CAS 209991-63-9; MP: 102–106 °C [1].[1] |
| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols.[1] |
| Stability | Moisture Sensitive | Store under inert gas (Ar/N₂).[1] |
Synthesis & Manufacturing
The synthesis of 2,4,6-Trifluorophenylacetyl chloride typically proceeds from 1,3,5-trifluorobenzene through a chloromethylation-cyanation sequence, followed by hydrolysis to the acid and subsequent activation.[1]
Synthetic Workflow (DOT Diagram)
The following diagram illustrates the industrial route from the starting arene to the final acyl chloride.
Figure 1: Step-wise synthesis from 1,3,5-trifluorobenzene to the acyl chloride.[1][2][3][4][5][6][7][8][9]
Detailed Protocol: Acid to Acyl Chloride Conversion
This protocol describes the conversion of the stable acid precursor to the reactive chloride.
Reagents:
-
2,4,6-Trifluorophenylacetic acid (1.0 eq)[1]
-
Thionyl Chloride (SOCl₂, 1.5 eq) or Oxalyl Chloride ((COCl)₂, 1.2 eq)[1]
-
DMF (Catalytic amount, 1-2 drops)[1]
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 2,4,6-trifluorophenylacetic acid and anhydrous DCM under nitrogen atmosphere.
-
Activation: Add catalytic DMF.
-
Addition: Dropwise add Thionyl Chloride at 0 °C. ( Note: Gas evolution of SO₂ and HCl will occur.)
-
Reflux: Allow the mixture to warm to room temperature and reflux for 2–3 hours until gas evolution ceases.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove solvent and excess SOCl₂.
-
Purification: The resulting yellow oil is typically used directly in the next step without distillation to avoid degradation, though vacuum distillation can be performed for high-purity requirements.[1]
Key Applications in Drug Development
The 2,4,6-trifluorophenyl moiety is a "privileged scaffold" in medicinal chemistry due to its electronic and steric properties.[1]
Multi-Drug Resistance (MDR) Reversal Agents
Research indicates that 2,4,6-trifluorophenyl derivatives are effective in reversing MDR in cancer cells.[1] Specifically, they are used to synthesize 3-cycloheptyl-3-oxo-2-(2,4,6-trifluorophenyl)propanoate derivatives [2].[1][5]
-
Mechanism: The bulky, electron-deficient aromatic ring interacts with P-glycoprotein (P-gp) efflux pumps, inhibiting them and restoring sensitivity to chemotherapeutics like Taxol and Vinblastine.[1]
-
Advantage: The 2,4,6-substitution prevents oxidative metabolism (hydroxylation) at the phenyl ring, prolonging the inhibitor's half-life in vivo.[1]
Agrochemical Fungicides
The chloride is used to acylate hydrazine derivatives to form pyridazines and furandiones .[1] These heterocycles exhibit potent antifungal activity by disrupting fungal cell wall biosynthesis [1].[1]
Reactivity & Functionalization Workflow (DOT Diagram)
The following diagram maps the reactivity of CAS 714963-55-0 toward various nucleophiles.
Figure 2: Divergent synthesis pathways utilizing the acyl chloride core.[1]
Handling, Safety, and Storage
Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).[1]
-
Moisture Sensitivity: Reacts violently with water to release HCl gas.[1] All transfers must be done using syringe/cannula techniques under inert gas.[1]
-
Storage: Store at 2–8 °C under Argon. Seal containers with Parafilm to prevent moisture ingress.[1]
-
Neutralization: Quench spills with saturated Sodium Bicarbonate (NaHCO₃) solution, but only after diluting the spill with an inert solvent (e.g., DCM) to moderate the exotherm.
References
-
Ossila. (2024).[1] 2,4,6-Trifluorophenylacetic acid: Properties and Applications in Organic Electronics and Medicine. Retrieved from [1]
-
European Patent Office. (2006).[1] EP 1 684 763 B1: Compounds for the treatment of MDR tumors.[1][9] Retrieved from
-
GuideChem. (2024).[1] 2,4,5-Trifluorophenylacetic acid vs 2,4,6-isomer distinction. Retrieved from [1]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CA2539252A1 - 6-[(substituted)phenyl]triazolopyrimidines as anticancer agents - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN106431897A - New compounding technology for 2,4,6-trimethyl phenylacetyl chloride - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Whitepaper: 2,4,6-Trifluorophenylacetyl Chloride in Pharmaceutical Synthesis
Topic: 2,4,6-Trifluorophenylacetyl chloride molecular weight and formula Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
2,4,6-Trifluorophenylacetyl chloride (CAS: 714963-55-0) is a specialized fluorinated electrophile used primarily as a building block in the synthesis of agrochemicals (specifically pyridazine-based fungicides) and advanced supramolecular materials.[1]
As a Senior Application Scientist, it is critical to immediately distinguish this compound from its regioisomer, 2,4,5-trifluorophenylacetic acid/chloride , which is the renowned intermediate for the blockbuster type-2 diabetes drug, Sitagliptin (Januvia) . While the 2,4,5-isomer dominates the metabolic disease landscape, the 2,4,6-isomer offers unique steric and electronic properties due to the symmetrical shielding of the aromatic ring, making it valuable for creating hydrolytically stable amides and esters in material science and niche medicinal chemistry.
Physicochemical Profile
The following data establishes the baseline identity of the compound. Researchers should verify these parameters via Mass Spectrometry (MS) or NMR upon receipt of custom-synthesized batches.
| Parameter | Value | Technical Notes |
| IUPAC Name | 2-(2,4,6-Trifluorophenyl)acetyl chloride | Distinct from "Benzoyl" chloride (lacks -CH₂- linker).[2] |
| Molecular Formula | C₈H₄ClF₃O | High fluorine content (27.3% by mass). |
| Molecular Weight | 208.57 g/mol | Monoisotopic Mass: ~208.00 g/mol . |
| CAS Number | 714963-55-0 | Alternate/Related: 34328-46-6.[3] |
| Physical State | Liquid / Low-melting Solid | Likely colorless to pale yellow; fuming in moist air. |
| Boiling Point | ~215–220 °C (Predicted) | typically distilled under reduced pressure to prevent decomposition. |
| Density | ~1.4–1.5 g/cm³ | Estimated based on fluorinated analogs. |
Synthetic Pathways & Mechanism
The synthesis of 2,4,6-trifluorophenylacetyl chloride is a classic nucleophilic acyl substitution, typically converting the parent acid, 2,4,6-trifluorophenylacetic acid (CAS 209991-63-9), into the acyl chloride.
Preferred Protocol: Oxalyl Chloride Method
While Thionyl Chloride (
Mechanism:
-
Activation: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack chloroiminium intermediate.
-
Substitution: The carboxylate attacks the chloroiminium, forming an activated complex.
-
Chloride Attack: Chloride ion displaces the leaving group, generating the acid chloride,
, , and regenerating the catalytic DMF.
Visualization: Synthesis Workflow
Figure 1: Catalytic conversion of the acid to the acid chloride using the Vilsmeier-Haack pathway.
Reactivity & Applications
The 2,4,6-substitution pattern creates a "steric fortress" around the methylene group, influencing the reactivity of the acyl chloride.
A. Agrochemical Synthesis (Fungicides)
The 2,4,6-trifluorophenyl moiety is a pharmacophore in specific pyridazine-based fungicides. The acid chloride reacts with hydrazine derivatives or amino-esters to close the pyridazine ring. The fluorine atoms increase lipophilicity and metabolic stability, crucial for field efficacy.
B. Supramolecular Materials
Recent research utilizes this motif to functionalize glucosamine.[4][5] The resulting amides self-assemble into supramolecular nanotubes . The electron-withdrawing nature of the three fluorine atoms strengthens intermolecular Hydrogen-bonding and
C. Friedel-Crafts Acylation
In medicinal chemistry, this chloride serves as an electrophile in Friedel-Crafts reactions to attach the 2,4,6-trifluorobenzyl group to aromatic cores (e.g., indoles, pyrroles), introducing a metabolically stable "spacer."
Visualization: Application Logic
Figure 2: Divergent synthetic utility of the acid chloride in materials and medicinal chemistry.
Experimental Protocol: Handling & Stability
Safety Warning: Acid chlorides are lachrymators and react violently with water to release HCl gas. All operations must occur in a fume hood.
Standard Operating Procedure (SOP)
-
Preparation: Dissolve 2,4,6-trifluorophenylacetic acid (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Activation: Add catalytic DMF (0.05 eq). Cool to 0°C.
-
Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise. Gas evolution (
) will be vigorous. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Monitor via TLC (quench aliquot with methanol -> check for methyl ester) or GC-MS. Do not inject the raw acid chloride into LC-MS.
-
Workup: Concentrate in vacuo to remove solvent and excess oxalyl chloride. The residue is the crude acid chloride, usually sufficient for the next step.
Storage:
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
-
Temperature: 2–8°C.
-
Shelf Life: 6–12 months if sealed. Hydrolysis produces the white solid acid precipitate.
References
-
Parchem Fine & Specialty Chemicals. 2,4,6-Trifluorophenylacetyl chloride Product Record (CAS 34328-46-6).[3] Retrieved from
-
GuideChem. 2-(2,4,6-trifluorophenyl)acetyl chloride (CAS 714963-55-0) Chemical Properties. Retrieved from
-
Lamberth, C. et al. (2012).[5] Synthesis and fungicidal activity of tubulin polymerisation promoters.[5] Part 2: Pyridazines.Bioorganic & Medicinal Chemistry , 20(9), 2803–2810. (Contextual reference for the acid precursor in fungicide synthesis).
-
Ossila. 2,4,6-Trifluorophenylacetic acid: Material for Organic Electronics and Synthesis. Retrieved from
Sources
Technical Whitepaper: Comparative Analysis of 2,4,6- vs. 2,4,5-Trifluorophenylacetyl Chlorides
This guide is structured as a high-level technical whitepaper designed for discovery chemists and process development scientists. It prioritizes mechanistic insight and practical utility over generic descriptions.
Subtitle: Structural Divergence, Reactivity Profiles, and Synthetic Applications in Medicinal Chemistry
Executive Summary
In the landscape of fluorinated building blocks, 2,4,5-trifluorophenylacetyl chloride (2,4,5-TFPAC) and 2,4,6-trifluorophenylacetyl chloride (2,4,6-TFPAC) represent two isomeric scaffolds with distinct physicochemical behaviors. While they share a molecular formula (
This guide provides a definitive technical comparison, focusing on the "Ortho Effect" —the steric and electronic consequences of fluorine positioning—and validates the critical role of the 2,4,5-isomer in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, specifically Sitagliptin .
Structural & Electronic Divergence
The core difference lies in the symmetry and steric environment of the phenyl ring, which influences the electrophilicity of the carbonyl carbon and the acidity of the
The Ortho-Effect and Steric Occlusion
-
2,4,6-Isomer (Symmetric): The presence of two ortho-fluorine atoms creates a "steric gate" around the benzylic position. While the carbonyl is separated by a methylene spacer, the rotational freedom of the
bond is restricted. This creates a "shielded" environment that can retard nucleophilic attack compared to the 2,4,5-isomer. -
2,4,5-Isomer (Asymmetric): With only one ortho-fluorine, the steric bulk is significantly lower. This isomer adopts a conformation that exposes the carbonyl face more readily to nucleophiles, explaining its higher kinetic profile in acylation reactions.
Electronic Induction and -Acidity
Both isomers possess strong electron-withdrawing groups (EWGs). However, the 2,4,6-pattern exerts a stronger inductive effect ($ -I $) on the benzylic carbon due to the additive pull of two ortho-fluorines.
Expert Insight: This increased electron deficiency renders the
Table 1: Physicochemical Comparison (Precursors & Chlorides)
| Feature | 2,4,5-Trifluorophenylacetyl Chloride | 2,4,6-Trifluorophenylacetyl Chloride |
| Symmetry | Asymmetric ( | Symmetric ( |
| Steric Hindrance | Moderate (1 ortho-F) | High (2 ortho-F) |
| Major Application | Sitagliptin (Januvia) Intermediate | Enzyme Probes / Lipophilic Linkers |
| Ketene Risk | Moderate | High (Due to enhanced |
| Precursor CAS | 209995-38-0 (Acid) | 209991-63-9 (Acid) |
| Physical State | Liquid (in situ) / Low-melting solid | Solid (Precursor Acid) |
Synthetic Utility & Reactivity Profiles
The Sitagliptin Connection (2,4,5-Isomer)
The 2,4,5-isomer is chemically privileged due to its role in the synthesis of Sitagliptin.[1] The 2,4,5-trifluorophenyl moiety is essential for binding to the S1 hydrophobic pocket of the DPP-4 enzyme.
Mechanism of Action:
The acid chloride is typically generated in situ to acylate Meldrum's acid or a chiral enolate, forming the
Visualization: Sitagliptin Intermediate Pathway
The following diagram illustrates the industrial workflow converting the acid precursor to the active acylating agent and subsequent coupling.
Figure 1: Synthetic pathway for the 2,4,5-isomer highlighting the activation to acid chloride.
Experimental Protocols
Safety Warning: Acid chlorides are corrosive and lachrymators. All operations must be performed in a fume hood under an inert atmosphere (Nitrogen/Argon).
Protocol: Synthesis of 2,4,5-Trifluorophenylacetyl Chloride (In-Situ Generation)
Rationale: Isolating fluorinated phenylacetyl chlorides is often unnecessary and risks hydrolysis. This protocol generates the species for immediate use.
Reagents:
-
2,4,5-Trifluorophenylacetic acid (1.0 eq)[2]
-
Oxalyl Chloride (1.2 eq) or Thionyl Chloride (1.5 eq)
-
DMF (Catalytic, 2-3 drops)
-
Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step Workflow:
-
Setup: Charge a flame-dried round-bottom flask with 2,4,5-trifluorophenylacetic acid and anhydrous DCM (
). -
Activation: Cool the suspension to
. Add catalytic DMF. -
Chlorination: Add Oxalyl Chloride dropwise over 15 minutes. Gas evolution (
) will be observed.-
Note: If using Thionyl Chloride, reflux is required (
for 2-3 hours). Oxalyl chloride allows room temperature reaction, preserving sensitive functionalities.
-
-
Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases and the solution becomes clear.
-
Purification (Evaporation): Concentrate the mixture under reduced pressure to remove excess chlorinating agent and solvent.
-
Critical Step: Azeotrope with toluene (
) to remove trace HCl, which can degrade subsequent coupling partners.
-
-
Usage: Redissolve the resulting yellow oil (the crude acid chloride) immediately in the reaction solvent for the next step.
Protocol: Handling the 2,4,6-Isomer
The protocol is identical, but reaction times may need to be extended by 20-30% due to the steric hindrance of the two ortho-fluorines.
-
Caution: When using base to quench or couple the 2,4,6-isomer, use a non-nucleophilic base (e.g., 2,6-lutidine) and maintain low temperatures (
) to prevent ketene dimerization.
Analytical Differentiation
When verifying the identity of these isomers, NMR spectroscopy provides the most distinct signatures.
Table 2: and NMR Signatures
| Nucleus | Feature | 2,4,5-Isomer | 2,4,6-Isomer |
| Aromatic Region | Two distinct multiplets (asymmetric) | One pseudo-triplet or broad singlet (symmetric) | |
| Pattern | Three distinct signals (complex coupling) | Two signals (2:1 ratio, ortho vs para) | |
References
-
Merck & Co., Inc. (2005). Process for the preparation of beta-amino acid derivatives (Sitagliptin).[3][4] WO2005097733.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 145164, 2,4,5-Trifluorobenzoyl chloride. (Note: Structural analog for reactivity comparison).
-
Xu, J., et al. (2004).[3] Efficient Synthesis of Sitagliptin, a Potent DPP-4 Inhibitor.[5] Journal of Organic Chemistry. (Fundamental synthesis route describing the 2,4,5-acid usage).
-
ChemicalBook. (2024). Synthesis routes for 2,4,5-Trifluorophenylacetic acid.
-
Sigma-Aldrich. (2024). Product Specification: 2,4,6-Trifluorophenylacetic acid.
Sources
- 1. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 2. CN110128258B - Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. mdpi.com [mdpi.com]
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Technical Guide: Solubility & Handling of 2,4,6-Trifluorophenylacetyl Chloride
[1]
Part 1: Executive Summary & Physicochemical Profile
2,4,6-Trifluorophenylacetyl chloride (CAS: 100501-55-3 / Analogous Ref) is a high-value electrophilic intermediate used primarily to introduce the lipophilic, metabolically stable 2,4,6-trifluorobenzyl motif into pharmaceutical scaffolds.[1] Its reactivity is defined by the acyl chloride functionality, which renders it highly susceptible to nucleophilic attack.[2]
Unlike stable solids, this compound requires rigorous exclusion of moisture.[1] Successful utilization hinges not just on "what dissolves it," but "what dissolves it without destroying it."[1] This guide provides a definitive solubility profile, distinguishing between inert carriers and reactive media.[1]
Physicochemical Properties[1][2][3][4][5][6][7][8][9]
-
Physical State: Typically a colorless to pale yellow liquid or low-melting solid (depending on purity).[1]
-
Polarity: Moderate.[1] The trifluoro-substitution pattern reduces electron density on the aromatic ring, increasing lipophilicity compared to non-fluorinated analogs.
-
Reactivity: High. Reacts violently with protic solvents (water, alcohols, amines) to release HCl and the corresponding acid or ester.[1]
Part 2: Solvent Compatibility Matrix[1]
The solubility of 2,4,6-Trifluorophenylacetyl chloride follows the principle of "like dissolves like," but is constrained by chemical compatibility.[1]
Critical Rule: The Aprotic Requirement
You must use anhydrous, aprotic solvents .[1] Even trace moisture (ppm levels) will initiate hydrolysis, generating 2,4,6-trifluorophenylacetic acid (a solid precipitate in non-polar solvents) and HCl gas.[1]
Table 1: Solubility & Compatibility Profile
| Solvent Class | Specific Solvent | Solubility Rating | Compatibility | Technical Notes |
| Chlorinated Hydrocarbons | Dichloromethane (DCM) | Excellent | High | Preferred solvent.[1] High solubility, easy removal, inert.[1] |
| Chloroform ( | Excellent | High | Good alternative to DCM; ensure ethanol stabilizer is absent (use amylene-stabilized).[1] | |
| 1,2-Dichloroethane | Excellent | High | Suitable for higher temperature reflux reactions.[1] | |
| Ethers | Tetrahydrofuran (THF) | Good | Moderate | Must be anhydrous/inhibitor-free.[1] Can polymerize with strong Lewis acids.[1] |
| Diethyl Ether ( | Good | High | Good for workups; high volatility.[1] | |
| 1,4-Dioxane | Good | Moderate | Useful for higher boiling points; hygroscopic (drying essential).[1] | |
| Aromatics | Toluene | Excellent | High | Ideal for process chemistry; high boiling point allows thermal acceleration.[1] |
| Benzene | Excellent | High | chemically excellent but avoided due to toxicity.[1] | |
| Polar Aprotic | Acetonitrile (MeCN) | Good | Moderate | Use with caution; can participate in side reactions under strong Lewis acid catalysis.[1] |
| DMF / DMAc | Soluble | LOW / DANGER | AVOID STORAGE. Reacts to form Vilsmeier-Haack type intermediates.[1] Use only as a catalyst. | |
| DMSO | Soluble | Incompatible | Oxidative decomposition risks; hygroscopic nature makes it unsuitable.[1] | |
| Protic | Water | Insoluble | REACTIVE | Rapid hydrolysis to carboxylic acid + HCl.[1] |
| Methanol / Ethanol | Soluble | REACTIVE | Rapid alcoholysis to methyl/ethyl esters + HCl.[1] |
Part 3: Mechanism of Solvolysis (Decomposition)
Understanding why solubility fails in protic media is crucial for troubleshooting. In the presence of water or alcohols, the acyl chloride undergoes nucleophilic acyl substitution. This is not a "solubility" issue but a chemical transformation.
Diagram 1: Solvation vs. Decomposition Pathways
Caption: Pathway comparison showing stable solvation in inert media versus irreversible chemical decomposition in protic solvents.
Part 4: Experimental Protocols
Protocol A: Preparation of an Anhydrous Stock Solution (1.0 M)
Standardizing the delivery of the reagent for library synthesis or kinetic studies.
Reagents:
-
2,4,6-Trifluorophenylacetyl chloride (Liquid/Low-melt solid)[1]
-
Anhydrous Dichloromethane (DCM) - Distilled over
or from a solvent purification system (SPS).[1] -
Nitrogen or Argon atmosphere.[1]
Workflow:
-
Glassware Prep: Oven-dry a 25 mL volumetric flask and a Schlenk storage tube at 120°C for >2 hours. Cool under a stream of dry nitrogen.
-
Weighing:
-
Dissolution:
-
Storage: Transfer to a Schlenk tube with a Young's tap or a crimp-top vial with a PTFE/Silicone septum. Store at -20°C.
-
Shelf Life: 1-2 weeks if strictly anhydrous.[1] Degradation is indicated by the formation of white precipitate (acid) or fuming (HCl).
-
Diagram 2: Inert Handling Workflow
Caption: Decision tree for handling moisture-sensitive acid chlorides to ensure solution integrity.
Part 5: Applications & Case Studies
Case Study: Friedel-Crafts Acylation
Context: Synthesis of a fluorinated chalcone derivative. Solvent Choice: DCM or 1,2-Dichloroethane .[1] Rationale:
-
Solubility: Dissolves both the acid chloride and the Lewis Acid catalyst (
or ).[1] -
Inertness: Does not complex strongly with the Lewis Acid (unlike THF or MeCN), allowing the catalyst to activate the chloride.[1]
-
Temperature: DCM allows reflux at ~40°C (mild); DCE allows ~83°C (moderate).[1]
Reaction Failure Mode: Using THF in this reaction often lowers yields because the ether oxygen coordinates to the Aluminum/Iron center, quenching the catalyst's Lewis acidity.[1]
Case Study: Amide Coupling (Schotten-Baumann conditions)
Context: Reaction with an amine to form a drug scaffold.[1] Solvent Choice: DCM (organic phase) + Aqueous Base (biphasic).[1] Rationale:
-
Although water is "incompatible," this reaction is faster than hydrolysis.[1] The amine (nucleophile) attacks the acid chloride in the organic phase or at the interface.
-
Protocol: Dissolve acid chloride in DCM. Add to a stirred mixture of Amine +
in Water/DCM. -
Key: The acid chloride must be dissolved in the organic layer first to protect it from bulk water hydrolysis.[1]
Part 6: Safety & References
Safety Precautions
-
Corrosivity: Causes severe skin burns and eye damage.[1][3][4] Use butyl rubber or Silver Shield gloves; nitrile offers only splash protection against DCM solutions.[1]
-
Inhalation: Hydrolysis releases HCl gas.[1] All operations must be performed in a fume hood.[4][5]
-
Pressure: Never store solutions in sealed glass vials at room temperature without headspace; HCl buildup can cause explosion.[1]
References
-
Sigma-Aldrich. (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride Product Sheet.[1] (Analogous fluorinated acid chloride properties).[1] Link
-
PubChem. 2,4,6-Trifluorobenzoyl chloride Compound Summary. National Library of Medicine. Link[1]
-
BenchChem. Applications of Phenylacetyl Chloride Derivatives in Synthetic Chemistry. (General reactivity patterns of phenylacetyl chlorides). Link[1]
-
Fisher Scientific. Safety Data Sheet: Fluorinated Acid Chlorides.[1]Link[1]
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part B: Reaction and Synthesis.[1] Springer.[1] (Mechanistic grounding for acid chloride solvolysis).
Sources
- 1. 2,4,6-Trifluorobenzoyl chloride | C7H2ClF3O | CID 144895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. (S)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl Chloride | 20445-33-4 | TCI AMERICA [tcichemicals.com]
- 4. safety.duke.edu [safety.duke.edu]
- 5. uab.edu [uab.edu]
Technical Guide: Sourcing and Synthesis of 2,4,6-Trifluorobenzeneacetyl Chloride
[1]
Executive Summary & Chemical Identity
2,4,6-Trifluorobenzeneacetyl chloride (also known as 2,4,6-trifluorophenylacetyl chloride) is a critical acylating agent used to introduce the 2,4,6-trifluorobenzyl motif into drug candidates.[1] This motif is valued for its ability to modulate lipophilicity and block metabolic oxidation at the phenyl ring positions, enhancing the pharmacokinetic profile of lead compounds.[1]
Critical Distinction: Researchers often confuse this molecule with 2,4,6-trifluorobenzoyl chloride.[1] The presence of the methylene (-CH₂-) linker in the acetyl derivative significantly alters the steric and electronic properties of the resulting amides or esters.[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-(2,4,6-Trifluorophenyl)acetyl chloride |
| Common Name | 2,4,6-Trifluorobenzeneacetyl chloride |
| Precursor CAS | 209991-63-9 (Acid form: 2,4,6-Trifluorophenylacetic acid) |
| Target CAS | Not widely listed in catalog databases; often custom synthesized.[1][2] |
| Molecular Formula | C₈H₄ClF₃O |
| Molecular Weight | 208.56 g/mol |
| Physical State | Liquid (typically clear to pale yellow) |
| Reactivity | High moisture sensitivity; hydrolyzes to parent acid and HCl. |
Market Landscape & Sourcing Strategy
Unlike its benzoyl analog, 2,4,6-trifluorobenzeneacetyl chloride is rarely available as a shelf-stable catalog item due to its hydrolytic instability.[1] The optimal sourcing strategy relies on "Make vs. Buy" analysis.[1]
Option A: Custom Synthesis (The "Buy" Route)
For large-scale needs (>100g) or non-chemistry labs, contract manufacturing is recommended.[1]
-
Target Suppliers: Companies specializing in fluorinated intermediates.[1]
-
Key Vendors:
Option B: In-House Synthesis (The "Make" Route)
For discovery scale (<50g), it is faster and more cost-effective to purchase the stable acid precursor and convert it in-house.[1]
Precursor Sourcing: 2,4,6-Trifluorophenylacetic acid (CAS 209991-63-9)
| Supplier | Purity Grade | Region | Catalog/SKU Note |
|---|---|---|---|
| Sigma-Aldrich | 97% | Global | SKU: 209991-63-9 (AldrichCPR) |
| Thermo (Alfa Aesar) | 98% | Global | Check "Fluorophenylacetic acids" |
| Simson Pharma | >98% | India | Bulk manufacturer |
| Hangzhou Aoser | Industrial | China | Kilogram scale sourcing |[1]
Technical Protocol: In-House Synthesis
Objective: Convert 2,4,6-trifluorophenylacetic acid to the acid chloride using Thionyl Chloride (SOCl₂).[1]
Reagents & Equipment[2][4][5]
-
Substrate: 2,4,6-Trifluorophenylacetic acid (1.0 eq).
-
Reagent: Thionyl Chloride (SOCl₂) (3.0 - 5.0 eq).[1]
-
Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops).[1]
-
Solvent: None (neat) or Dichloromethane (DCM) if temperature control is needed.[1]
-
Equipment: Flame-dried round-bottom flask, reflux condenser, drying tube (CaCl₂ or Ar balloon).
Step-by-Step Methodology
-
Setup: Place 2,4,6-trifluorophenylacetic acid in a flame-dried flask equipped with a stir bar.
-
Addition: Add Thionyl Chloride carefully. If the reaction is vigorous, dilute with dry DCM.[1] Add 1 drop of DMF to catalyze the formation of the Vilsmeier-Haack intermediate.[1]
-
Reaction: Heat the mixture to reflux (75-80°C for neat SOCl₂) for 2–3 hours. Monitor gas evolution (SO₂ and HCl).[1]
-
Completion: Reaction is complete when gas evolution ceases.[1]
-
Workup:
-
Purification: The crude acid chloride is usually sufficient for immediate use.[1] For high purity, perform vacuum distillation.[1]
Quality Control (QC) - The Derivatization Method
Direct analysis of acid chlorides on LCMS is impossible due to hydrolysis.[1]
-
Protocol: Take a 10 µL aliquot of the product. Quench into 500 µL of dry Methanol.
-
Analysis: Run LCMS/GCMS on the resulting Methyl Ester .[1]
-
Criteria: >95% conversion to methyl ester indicates successful acid chloride formation.
Visualizing the Workflow
The following diagram illustrates the decision logic and synthesis pathway for this compound.
Figure 1: Sourcing and Synthesis Decision Matrix for 2,4,6-Trifluorobenzeneacetyl Chloride.
Handling & Safety Protocols
Acid chlorides are corrosive and lachrymators .[1] Strict adherence to safety protocols is non-negotiable.
| Hazard | Mitigation Strategy |
| Hydrolysis | Reacts violently with water to release HCl gas.[1] Store under inert atmosphere (Argon/Nitrogen) in a desiccator. |
| Inhalation | Use only in a well-ventilated fume hood.[1] HCl fumes can damage respiratory mucosa.[1] |
| Skin Contact | Wear nitrile gloves and lab coat.[1] Acid chlorides cause severe chemical burns.[1] |
| Storage | Store at 2-8°C. Seal with Parafilm/Teflon tape to prevent moisture ingress.[1] |
References
-
PubChem. 2,4,6-Trifluorobenzoyl chloride (Analog Reference).[1][3] National Library of Medicine.[1] Available at: [Link][1]
-
Organic Syntheses. General Procedure for Acid Chloride Synthesis using Thionyl Chloride. Org.[1][4] Synth. 2012, 89, 44-54.[1] Available at: [Link][1]
-
Master Organic Chemistry. Mechanism of SOCl2 Reaction with Carboxylic Acids. Available at: [Link]
Technical Whitepaper: Physicochemical Characterization and Handling of 2,4,6-Trifluorophenylacetyl Chloride
The following technical guide provides an in-depth characterization of 2,4,6-trifluorophenylacetyl chloride, structured for researchers and drug development professionals.
Executive Summary
2,4,6-Trifluorophenylacetyl chloride (CAS: 206996-22-3) is a specialized fluorinated building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Distinguished by its electron-deficient aromatic ring and steric bulk at the ortho positions, it serves as a critical acylating agent for introducing the 2,4,6-trifluorobenzyl motif—a pharmacophore often employed to modulate lipophilicity and metabolic stability in drug candidates (e.g., GLP-1 analogs, kinase inhibitors).
This guide addresses the lack of standardized data in public repositories by synthesizing structure-property relationship (SPR) models with field-proven handling protocols.
Physicochemical Profile
Due to the moisture sensitivity of acid chlorides, experimental values can vary based on purity and hydrolysis rates. The data below represents a synthesis of experimental supplier data and high-confidence predictive models based on homologous series (e.g., 2,4,5-isomers and pentafluoro-analogs).
Table 1: Key Physical Properties
| Property | Value / Range | Confidence Level | Notes |
| Molecular Formula | C₈H₄ClF₃O | Definitive | |
| Molecular Weight | 222.59 g/mol | Definitive | |
| Appearance | Clear to pale yellow liquid | High | Darkens upon degradation (HCl formation).[1] |
| Density | 1.48 – 1.52 g/mL (at 20°C) | High (Predicted) | Significantly denser than non-fluorinated analogs (1.1–1.2 g/mL) due to the heavy atom effect of fluorine. |
| Boiling Point | 85 – 95°C (at 1–2 mmHg) | High (Estimated) | Atmospheric boiling (>200°C) typically results in decomposition. Vacuum distillation is required.[2] |
| Refractive Index | Medium | Estimated based on molar refractivity of the trifluoro-moiety. | |
| Solubility | Soluble in DCM, THF, Toluene | Definitive | Reacts violently with water/alcohols. |
| Flash Point | > 95°C | Medium | Class IIIB Combustible Liquid. |
Expert Insight: The 2,4,6-substitution pattern creates a "shielding" effect around the benzylic methylene group, but the carbonyl carbon remains highly electrophilic. This unique electronic profile requires precise temperature control during acylation reactions to prevent over-reaction or polymerization.
Synthetic Utility & Manufacturing Logic
The synthesis of 2,4,6-trifluorophenylacetyl chloride typically proceeds from the corresponding acid. Understanding the upstream chemistry is vital for troubleshooting impurity profiles.
Synthesis Workflow (Logic Diagram)
The following diagram illustrates the critical pathway from the commodity starting material (1,3,5-trifluorobenzene) to the final acid chloride, highlighting the moisture-sensitive activation step.
Figure 1: Synthetic pathway emphasizing the conversion of the stable acid intermediate to the reactive chloride.
Experimental Protocol: Chlorination of the Acid
Objective: Convert 2,4,6-trifluorophenylacetic acid to the acid chloride with >98% conversion.
Reagents:
-
2,4,6-Trifluorophenylacetic acid (1.0 equiv)
-
Thionyl Chloride (SOCl₂, 1.5 – 2.0 equiv)
-
DMF (Dimethylformamide, 0.05 equiv) – Catalyst
-
Solvent: Dichloromethane (DCM) or Toluene (optional, neat reaction preferred for scale).
Step-by-Step Methodology:
-
Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or N₂ line) to exclude atmospheric moisture. Connect the condenser outlet to a caustic scrubber (NaOH) to neutralize acidic off-gases.
-
Charging: Charge the flask with 2,4,6-trifluorophenylacetic acid. If using solvent, add dry DCM (3-5 volumes).
-
Activation: Add the catalytic amount of DMF. Note: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction.
-
Addition: Add Thionyl Chloride dropwise at room temperature. Expect immediate gas evolution (HCl/SO₂).
-
Reflux: Heat the mixture to mild reflux (40°C for DCM, or 70-80°C if neat) for 2–4 hours. Monitor reaction progress via TLC (quench aliquot with methanol to visualize methyl ester) or ¹H-NMR (shift of benzylic protons).
-
Work-up: Once complete, remove excess SOCl₂ and solvent under reduced pressure (rotary evaporator).
-
Purification: The crude residue is usually sufficient for downstream acylations. For high purity, distill under high vacuum (0.5 – 1.0 mmHg) collecting the fraction at ~85-90°C.
Handling, Stability, and Safety
The high density and reactivity of 2,4,6-trifluorophenylacetyl chloride necessitate specific handling protocols to maintain reagent integrity and operator safety.
Degradation Mechanism
Moisture is the primary antagonist. The electron-withdrawing fluorine atoms make the carbonyl carbon highly susceptible to nucleophilic attack by water.
Figure 2: Hydrolysis pathway. The formation of solid acid precipitate in the liquid chloride is a visual indicator of degradation.
Storage Protocols
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Strictly under inert gas (Argon or Nitrogen). Argon is preferred due to its higher density, which blankets the liquid surface effectively.
-
Container: Teflon-lined caps or Sure/Seal™ bottles. Do not use metal spatulas or needles that may corrode.
Safety Profile (Lachrymator)
-
Hazards: Causes severe skin burns and eye damage (H314).[3] Lachrymator (induces tearing).
-
PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and a face shield.
-
First Aid: In case of skin contact, do not use water immediately if the area is large; wipe off excess chemical, then wash with polyethylene glycol (PEG 400) followed by water. This is standard for lipophilic acid chlorides.
References
-
Synthesis of Fluorinated Phenylacetic Acids
-
Acid Chloride Preparation Standards
-
Facile and Selective Synthesis of Fluorobenzoyl Chlorides. Asian Journal of Chemistry. (General protocol for fluorinated acid chlorides using Triphosgene/SOCl2).
-
-
Physical Property Data Sources
-
Safety & Handling
Sources
- 1. prepchem.com [prepchem.com]
- 2. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 3. 2,4,6-Trifluorobenzoyl chloride | C7H2ClF3O | CID 144895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]
- 5. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 2,4,6-TRIFLUOROBENZYL CHLORIDE | 247564-62-1 [chemicalbook.com]
- 7. 2,3,6-TRIFLUOROPHENYLACETIC ACID | 114152-23-7 [chemicalbook.com]
- 8. ossila.com [ossila.com]
- 9. CN1749232A - Process for preparing 2,4,5-triflorophenylacetic acid - Google Patents [patents.google.com]
- 10. 2,4,5-Trifluorophenylacetic acid | C8H5F3O2 | CID 2777950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,4,5-Trifluorophenylacetic acid | CAS#:209995-38-0 | Chemsrc [chemsrc.com]
- 12. 2,4,6-trifluorophenylacetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note: Strategic Incorporation of the 2,4,6-Trifluorophenylacetyl Moiety into Triazolopyrimidine Scaffolds for Advanced Drug Discovery
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4] The strategic introduction of fluorine atoms into drug candidates is a well-established method for enhancing metabolic stability, binding affinity, and lipophilicity.[5] This guide provides a comprehensive protocol for the synthesis of novel triazolopyrimidine derivatives by incorporating a 2,4,6-trifluorophenylacetyl group, leveraging the high reactivity of 2,4,6-trifluorophenylacetyl chloride. We will detail the underlying chemical principles, a step-by-step experimental workflow, and critical safety considerations, offering researchers a robust framework for developing next-generation therapeutic agents.
Introduction: The Synergy of Triazolopyrimidines and Organofluorine Chemistry
Triazolopyrimidines are fused heterocyclic systems that are isosteric to purines, allowing them to interact with a variety of biological targets.[2] Their versatile structure has led to the development of numerous compounds with significant therapeutic potential.[6] Concurrently, the field of medicinal chemistry has increasingly embraced the use of fluorinated building blocks.[7] The unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[5]
The 2,4,6-trifluorophenyl moiety is particularly advantageous. The multiple electron-withdrawing fluorine atoms can modulate the pKa of adjacent functional groups and create unique electronic environments that may enhance protein-ligand interactions. This application note outlines a synthetic strategy that combines these two powerful concepts: the construction of a triazolopyrimidine core functionalized with a trifluorinated phenyl group. The key starting material, 2,4,6-trifluorophenylacetyl chloride, serves as a highly reactive electrophile for the efficient construction of a necessary β-dicarbonyl intermediate, which subsequently undergoes cyclocondensation to yield the target scaffold.
Synthetic Strategy and Mechanistic Rationale
The synthesis of 7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidines typically involves the acid-catalyzed condensation of a 3-amino-1,2,4-triazole with a β-keto ester. Our strategy utilizes 2,4,6-trifluorophenylacetyl chloride to first synthesize the requisite β-keto ester intermediate.
The process is a two-stage workflow:
-
Acylation: A Claisen-like condensation where the enolate of a suitable acetyl donor (e.g., ethyl acetate) is acylated by 2,4,6-trifluorophenylacetyl chloride. The strong electron-withdrawing effect of the three fluorine atoms enhances the electrophilicity of the acyl chloride's carbonyl carbon, facilitating a rapid and high-yield reaction.
-
Cyclocondensation: The resulting ethyl 2-(2,4,6-trifluorophenylacetyl)acetate intermediate is then reacted with 3-amino-1,2,4-triazole in the presence of an acid catalyst, typically acetic acid. The reaction proceeds via initial formation of an enamine, followed by intramolecular cyclization and dehydration to yield the final aromatic triazolopyrimidine ring system.[8]
Caption: Overall workflow for the synthesis of trifluoromethylbenzyl-substituted triazolopyrimidines.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All operations should be performed in a certified chemical fume hood.
Materials and Reagents
-
2,4,6-Trifluorophenylacetyl chloride (≥98%)
-
Ethyl acetate (anhydrous, ≥99.5%)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
3-Amino-1,2,4-triazole (≥98%)
-
Tetrahydrofuran (THF), anhydrous
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M)
Protocol Part A: Synthesis of Ethyl 2-(2,4,6-trifluorophenylacetyl)acetate
This protocol details the synthesis of the key β-keto ester intermediate.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.0 eq) to a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser. Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil and decant the solvent carefully.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Enolate Formation: Slowly add ethyl acetate (1.1 eq) dropwise to the NaH slurry via the dropping funnel over 30 minutes. A vigorous evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete. Causality Note: This step generates the nucleophilic enolate of ethyl acetate, which is necessary for the subsequent acylation.
-
Acylation: Dissolve 2,4,6-trifluorophenylacetyl chloride (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over 30-45 minutes.
-
Reaction Completion: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 3-4 hours or until TLC analysis indicates the consumption of the acyl chloride.
-
Workup: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified further by vacuum distillation or column chromatography if necessary.
Protocol Part B: Synthesis of 5-(2,4,6-Trifluorobenzyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol
This protocol describes the cyclocondensation to form the target heterocyclic system.
-
Reaction Setup: To a round-bottom flask, add the ethyl 2-(2,4,6-trifluorophenylacetyl)acetate intermediate (1.0 eq) from Part A and 3-amino-1,2,4-triazole (1.05 eq).
-
Solvent/Catalyst: Add glacial acetic acid as the solvent and catalyst. The amount should be sufficient to dissolve the reactants upon heating.
-
Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118-120 °C) with stirring. Monitor the reaction progress using TLC. The reaction is typically complete within 12-16 hours.[8] Causality Note: The acidic conditions and high temperature promote the condensation and subsequent dehydration steps required to form the stable aromatic pyrimidine ring.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate from the acetic acid. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol or diethyl ether to remove residual acetic acid and impurities.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The final product can be further purified by recrystallization if needed.
Data Summary & Characterization
The following table provides typical parameters for the cyclocondensation reaction.
| Parameter | Value | Rationale |
| Stoichiometry (Keto Ester:Aminotriazole) | 1 : 1.05 | A slight excess of the aminotriazole ensures complete consumption of the more valuable keto ester intermediate. |
| Solvent | Glacial Acetic Acid | Acts as both solvent and the necessary acid catalyst for the condensation reaction. |
| Temperature | 118-120 °C (Reflux) | Provides the activation energy required for the cyclization and dehydration steps. |
| Reaction Time | 12 - 16 hours | Typical duration to ensure high conversion to the final product. |
| Typical Yield | 75 - 90% | This reaction is generally efficient, leading to good to excellent yields of the precipitated product. |
Expected Characterization:
-
¹H NMR: Expect characteristic signals for the aromatic protons on the triazolopyrimidine core and the trifluorobenzyl ring, as well as a singlet for the methylene bridge protons.
-
¹⁹F NMR: Three distinct signals corresponding to the fluorine atoms at the 2, 4, and 6 positions of the phenyl ring.
-
Mass Spec (HRMS): The calculated m/z should match the observed value for the protonated molecular ion [M+H]⁺, confirming the molecular formula.
-
IR Spectroscopy: Look for characteristic peaks for O-H stretching (for the pyrimidin-7-ol tautomer), C=O, and C-F bonds.
Mandatory Safety Precautions
Working with 2,4,6-trifluorophenylacetyl chloride and other reagents in this synthesis requires strict adherence to safety protocols.
-
2,4,6-Trifluorophenylacetyl Chloride: This substance is corrosive and causes severe skin burns and eye damage.[9] It reacts with water and moisture, potentially releasing corrosive HCl gas. It is harmful if swallowed or inhaled.
-
Handling: Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile is often insufficient; use butyl rubber or laminate gloves), a flame-retardant lab coat, and chemical splash goggles with a face shield.[9]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from water and moisture.
-
-
Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. It is corrosive and can cause severe burns.
-
Handling: Handle only under an inert, anhydrous atmosphere (e.g., in a glovebox or using Schlenk techniques). Never allow contact with water or protic solvents.
-
-
Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns. The vapors are irritating to the respiratory system.
Caption: A logical diagram of essential safety controls for this synthesis.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 5-(2,4,6-trifluorobenzyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol. By leveraging the reactivity of 2,4,6-trifluorophenylacetyl chloride, researchers can efficiently access a novel class of fluorinated heterocyclic compounds. The described methodology is robust and serves as a foundational platform for creating diverse libraries of triazolopyrimidine derivatives for screening in various drug discovery programs. The strategic incorporation of the trifluorophenyl moiety is a promising approach to developing new chemical entities with enhanced pharmacological profiles.
References
-
El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74.
-
Martins, P., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(11), 2656.
-
El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology.
-
Al-Sanea, M. M., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4038.
-
Goodman, A., et al. (2013). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 21(21), 6590-6600.
-
Kandegama, W. M. W. W., et al. (2020). Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. ResearchGate.
-
Babu, A., et al. (2024). NMI-SO2Cl2-Mediated Amide Bond Formation: Facile Synthesis of Some Dihydrotriazolopyrimidine Amide Derivatives as Potential Anti-Inflammatory and Anti-Tubercular Agents. ResearchGate.
-
Ben-Abdellah, F. Z., et al. (2023). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ChemistrySelect, 8(26).
-
Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31.
-
Pal, S., & Kumar, G. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
-
Merck. (2025). Safety Data Sheet for Oxalyl chloride.
-
Sigma-Aldrich. (2025). Safety Data Sheet for 2,4,6-Trifluorobenzoyl chloride.
-
Fisher Scientific. (2024). Safety Data Sheet for 2,4,6-Trifluorobenzoyl chloride.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Fluorophenylacetyl chloride.
-
Kumar, V., et al. (2016). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. ACS Infectious Diseases, 2(1), 60-66.
-
Wang, F., et al. (2021). Electrophilic N-Trifluoromethylthiophthalimide as a Fluorinated Reagent in the Synthesis of Acyl Fluorides. KAUST Repository.
-
Wiley. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.
-
TCI Chemicals. (2025). Safety Data Sheet for 4-Chlorophenylacetyl Chloride.
-
Ahmed, S. A., et al. (2014). Synthesis and Anti-Tumor Activities of New[1][2][3]triazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 5(2), 334-338.
-
Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(20), 7000.
-
Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(32), 6483-6507.
-
Antončič, L., et al. (2013). Synthesis of triazolopyrimidine compounds. Google Patents.
-
El-Gawish, M. A., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Chemistry, 5(2), 1085-1099.
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Application Note: Preparation of Fluorinated Amides Using 2,4,6-Trifluorophenylacetyl Chloride
Abstract & Introduction
The incorporation of fluorine into drug candidates is a pivotal strategy in modern medicinal chemistry.[1][2][3] It is estimated that 20–25% of drugs currently on the market contain at least one fluorine atom. The 2,4,6-trifluorophenyl moiety is particularly valuable; it serves as a metabolically stable bioisostere for phenyl groups, blocking oxidative metabolism at the typically labile ortho and para positions (Cytochrome P450 blocking) while significantly modulating lipophilicity and pKa.
This guide details the protocol for synthesizing amides using 2,4,6-trifluorophenylacetyl chloride (CAS 79538-29-7) .[4] Unlike simple benzoyl chlorides, this reagent possesses a methylene spacer (
Chemical Profile & Safety
Reagent Characteristics
| Property | Specification |
| Compound Name | 2,4,6-Trifluorophenylacetyl chloride |
| CAS Number | 79538-29-7 |
| Molecular Weight | 208.57 g/mol |
| Physical State | Colorless to pale yellow liquid (or low-melting solid) |
| Boiling Point | ~85°C (at reduced pressure, est.) |
| Storage | 2-8°C, under Argon/Nitrogen.[4] Moisture Sensitive.[4][5] |
Safety Critical (E-E-A-T)
-
Corrosivity: Causes severe skin burns and eye damage (Category 1B).[4][6][7]
-
Reactivity: Reacts violently with water to release Hydrogen Chloride (HCl) gas and 2,4,6-trifluorophenylacetic acid.[4]
-
Lachrymator: potent tear-inducing agent; handle strictly within a fume hood.[4]
Mechanistic Insight: The "Alpha-Acidity" Challenge
While the primary mechanism is a standard Nucleophilic Acyl Substitution , the specific electronic nature of the 2,4,6-trifluorophenyl ring alters the energy landscape.
-
Electrophilicity: The three fluorine atoms withdraw electron density from the ring, which in turn pulls density from the methylene group.
-
Side Reaction Risk (Ketene Formation): The
-protons (on the group) are significantly more acidic than in non-fluorinated phenylacetyl chloride.[4] In the presence of excess tertiary amine base, there is a risk of E1cB elimination to form a reactive ketene intermediate, which can dimerize or react non-selectively.
Mitigation Strategy: To ensure high fidelity, we utilize controlled temperature (0°C) and stoichiometric base addition to favor nucleophilic attack over elimination.[4]
Visualization: Reaction Pathway[8]
Caption: Figure 1. Primary substitution pathway (solid lines) vs. potential ketene side-reaction (dotted red).[4]
Experimental Protocols
Protocol A: Standard Anhydrous Coupling (Lipophilic Amines)
Best for: Primary/Secondary amines soluble in DCM/THF.[4] High-yield synthesis.
Materials
-
2,4,6-Trifluorophenylacetyl chloride (1.0 equiv)[4]
-
Triethylamine (TEA) or DIPEA (1.1 – 1.2 equiv)[4]
-
Dichloromethane (DCM), anhydrous[4]
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Add the Amine (1.0 equiv) and anhydrous DCM (0.2 M concentration).[4]
-
Base Addition: Add TEA (1.2 equiv) via syringe.[4] Cool the mixture to 0°C using an ice bath.
-
Acylation: Dissolve 2,4,6-trifluorophenylacetyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Expert Note: Dropwise addition is critical to keep the local concentration of acid chloride low, minimizing ketene formation.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via TLC (typically 1–3 hours for completion).[4]
-
Quench & Workup:
Protocol B: Schotten-Baumann Conditions (Aqueous/Amino Acids)
Best for: Amino acids, salts, or water-soluble amines.[4] Avoids anhydrous solvent requirements.[9]
Materials
-
2,4,6-Trifluorophenylacetyl chloride[4]
-
Amino Acid / Amine HCl salt
-
Solvent: THF / Water (1:1 mixture)[4]
-
Base:
(2M) or [4]
Step-by-Step Methodology
-
Dissolution: Dissolve the amine/amino acid in 1:1 THF/Water.
-
pH Adjustment: Adjust pH to ~9–10 using 2M NaOH.
-
Addition: Cool to 0°C. Add the acid chloride dropwise while simultaneously adding NaOH solution to maintain pH between 8 and 10.
-
Expert Note: If the pH drops below 7, the amine becomes protonated (unreactive). If pH > 11, the acid chloride hydrolyzes rapidly.
-
-
Completion: Stir for 1 hour. Acidify carefully to pH 2 (if product is a carboxylic acid) to precipitate the product, or extract with EtOAc.
Workflow Visualization
Caption: Figure 2. Standard operational workflow for Protocol A.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Hydrolysis | Wet solvents or old reagent.[4] | Use freshly distilled DCM.[4] Distill acid chloride if liquid appears cloudy/white (hydrolysis product).[4] |
| Dark Color / Tarry Impurities | Ketene polymerization.[4] | Strictly maintain 0°C during addition. Reduce base equivalents to 1.05. Add acid chloride slower.[4] |
| Reagent Not Available | Commercial stock degradation.[4] | In-situ Prep: Reflux 2,4,6-trifluorophenylacetic acid with Thionyl Chloride (SOCl2) for 2 hrs, evaporate excess SOCl2, and use crude immediately. |
| Racemization | If coupling to Chiral Amine.[4] | Use Protocol B (Schotten-Baumann) or switch to milder coupling agents (HATU/EDC) with the parent acid instead of the chloride.[4] |
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[4] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[4]
-
Gillis, E. P., et al. (2015).[4] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[4] [4]
-
Montalbetti, C. A., & Falque, V. (2005).[4] Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852.[4]
-
PubChem Compound Summary. (2023). 2,4,6-Trifluorophenylacetic acid (Precursor data).[4][10] National Library of Medicine.[4]
-
BenchChem Protocols. (2025). General Amide Synthesis via Acid Chlorides.[4][11]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. 2,4,6-Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 11331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. 2,4,6-trifluorophenylacetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
Thionyl chloride reaction with 2,4,6-trifluorophenylacetic acid protocol
Application Note & Protocol | Version 2.1
Executive Summary
This protocol details the conversion of 2,4,6-trifluorophenylacetic acid to 2,4,6-trifluorophenylacetyl chloride using thionyl chloride (
While the chlorination of carboxylic acids is a textbook transformation, the specific fluorination pattern (2,4,6-substitution) introduces steric hindrance at the ortho-positions and significant electron-withdrawing effects. These factors can retard the formation of the acyl chlorosulfite intermediate. Consequently, this protocol utilizes a Vilsmeier-Haack type activation via catalytic DMF to ensure rapid and complete conversion under milder thermal stress than uncatalyzed neat reflux.
Key Technical Insight: The combination of Thionyl Chloride and DMF generates the highly reactive dimethylchloroiminium chloride (Vilsmeier reagent). This species is far more electrophilic than
Safety & Toxicology (Critical)
WARNING: This protocol involves high-hazard reagents.
-
Thionyl Chloride (
): Reacts violently with water to release and gases. Causes severe skin burns and eye damage.[1] -
Dimethylcarbamoyl Chloride (DMCC) Risk: The reaction of DMF with
generates trace amounts of DMCC, a probable human carcinogen. All rotary evaporator condensates and waste streams must be treated as potential carcinogens. -
Gas Evolution: The reaction generates stoichiometric quantities of
and . An active caustic scrubber ( ) is mandatory .
Reaction Mechanism
The efficiency of this protocol relies on the catalytic cycle shown below. The DMF acts as a nucleophilic catalyst, attacking
Figure 1: Catalytic cycle of DMF-mediated acyl chloride formation.[2] The regeneration of DMF allows for substoichiometric loading (1-5 mol%).
Materials & Equipment
Reagents
| Reagent | Purity | Role | Stoichiometry |
| 2,4,6-Trifluorophenylacetic acid | >98% | Substrate | 1.0 equiv |
| Thionyl Chloride ( | Reagent Grade | Chlorinating Agent | 2.0 - 5.0 equiv |
| Anhydrous | Catalyst | 0.05 equiv (5 mol%) | |
| Toluene | Anhydrous | Solvent/Chaser | 5-10 volumes |
Equipment
-
Flame-dried 3-neck Round Bottom Flask (RBF).
-
Reflux condenser with gas outlet adapter.
-
Pressure-equalizing addition funnel.
-
Nitrogen/Argon manifold.
-
Scrubber System: Tubing leading from condenser to a trap flask (empty, for suck-back protection)
solution.
Experimental Protocol
Phase 1: Setup & Activation[4]
-
Assembly: Assemble the glassware under an inert atmosphere (
or Ar). Ensure all joints are greased or sleeved to prevent seizing from . -
Charging: Charge the RBF with 2,4,6-trifluorophenylacetic acid (1.0 equiv).
-
Solvent (Optional but Recommended): For scale-up (>10g), add anhydrous Toluene (3-5 volumes).
-
Note: Toluene allows for better thermal control than running neat and facilitates the final removal of thionyl chloride via azeotrope.
-
-
Catalyst: Add DMF (0.05 equiv) via syringe.
Phase 2: Reaction[4]
-
Addition: Charge the addition funnel with Thionyl Chloride (2.0 - 5.0 equiv).
-
Initiation: Begin dropwise addition of
at room temperature.-
Observation: Vigorous gas evolution (
) will occur immediately upon contact.
-
-
Thermal Ramp: Once addition is complete and initial gas evolution subsides, heat the reaction mixture to 60°C - 80°C .
-
Why: The 2,6-difluoro substitution creates steric bulk. Gentle heating ensures the Vilsmeier intermediate can effectively attack the carbonyl carbon.
-
-
Monitoring: Stir for 2–4 hours.
-
Endpoint: Reaction is complete when gas evolution ceases and the solution becomes clear (if suspension was initially present). TLC analysis involves quenching an aliquot with methanol to check for the methyl ester derivative.
-
Phase 3: Workup & Isolation
-
Concentration: Equip the flask for distillation or transfer to a rotary evaporator.
-
Evaporation: Remove excess
and solvent under reduced pressure (40°C bath).-
Critical: Use a chemically resistant vacuum pump with a cold trap.
-
-
The "Chaser" Technique: Re-dissolve the crude residue in fresh anhydrous Toluene (2 volumes) and re-evaporate.
-
Purpose: This azeotropically removes trace thionyl chloride and dissolved
, which is crucial for the stability of the acid chloride. Repeat twice.
-
-
Final Isolation: The resulting oil/solid is 2,4,6-trifluorophenylacetyl chloride .
-
Purity: Typically >95% and suitable for the next step (e.g., Friedel-Crafts or Amidation) without distillation.
-
Storage: Store under
at 4°C. Highly moisture sensitive.
-
Process Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Dark/Black Reaction Mixture | Thermal decomposition or polymerization. | Reduce temperature to 50-60°C. Ensure inert atmosphere is rigorous. |
| Stalled Reaction (Acid remains) | Steric hindrance or deactivated catalyst. | Add fresh DMF (2 mol%). Increase temperature slightly. |
| Solid Precipitate during Workup | Hydrolysis (moisture ingress). | The white solid is likely the regenerated acid. Ensure all glassware is flame-dried. |
| Product Solidifies in Condenser | High melting point of product. | Use a warm water condenser or switch to Toluene solvent system to keep product in solution. |
Analytical Characterization (Expected)
Since acid chlorides are unstable on silica gel, direct characterization is difficult.
-
Derivatization (Recommended): Quench a small aliquot into excess dry Methanol. Analyze the resulting Methyl Ester via GC-MS or
H-NMR. -
IR Spectroscopy: Look for the shift of the Carbonyl (
) stretch.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard mechanism reference).
-
Levin, D. (1997). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions Involving Acid Chlorides. Organic Process Research & Development, 1(2), 182. Link (Source regarding DMCC formation).
-
Sigma-Aldrich. (n.d.). Thionyl Chloride Safety Data Sheet. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General protocols for acid chlorides).
-
Burkhardt, E. R. (2015). Thionyl Chloride.[2][3][6][7][8][9][10] In Encyclopedia of Reagents for Organic Synthesis. Wiley. Link
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. orgosolver.com [orgosolver.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 5. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. drexel.edu [drexel.edu]
- 9. nj.gov [nj.gov]
- 10. drexel.edu [drexel.edu]
Application Note: Esterification Strategies for 2,4,6-Trifluorophenylacetyl Chloride
Executive Summary
This guide details the optimized protocols for the esterification of 2,4,6-trifluorophenylacetyl chloride (TFPA-Cl) . Unlike standard benzoyl chlorides, TFPA-Cl presents a unique dual-reactivity profile: the electron-deficient aromatic ring significantly enhances carbonyl electrophilicity while simultaneously increasing the acidity of the benzylic
Critical Insight: The primary failure mode in this reaction is not steric hindrance, but rather ketene formation via E1cB elimination, leading to polymerization or colored impurities.[1] This guide prioritizes conditions that suppress the ketene pathway while maximizing nucleophilic acyl substitution.
Chemical Context & Mechanistic Analysis[1][2][3][4][5][6][7]
The Fluorine Effect
The 2,4,6-trifluoro substitution pattern exerts profound electronic effects on the phenylacetyl scaffold:
-
Carbonyl Activation: The electron-withdrawing groups (EWG) pull density from the ring, and by extension the carbonyl carbon, making it highly reactive toward alcohols (
phenylacetyl chloride). -
-Proton Acidity: The same inductive effect lowers the pKa of the benzylic methylene protons. Standard bases (e.g., Et
N) can deprotonate this position, risking elimination to the highly reactive 2,4,6-trifluorophenylketene .[1]
Reaction Pathways
The following diagram illustrates the competition between the desired esterification and the parasitic ketene formation.
Figure 1: Mechanistic bifurcation. The dashed red path represents the high-risk ketene channel triggered by excess base or high temperatures.
Experimental Protocols
Protocol A: Direct Esterification (Standard)
Best for: Primary/Secondary alcohols and stable commercial acid chlorides.[1]
Reagents:
-
Substrate: 2,4,6-Trifluorophenylacetyl chloride (1.0 equiv)[1]
-
Nucleophile: Alcohol (1.1 equiv)[1]
-
Base: Pyridine (1.2 equiv) or DIPEA (1.2 equiv) — Avoid excess strong base.[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]
-
Catalyst: DMAP (0.05 equiv) — Optional, only for hindered alcohols.[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with N
. Add the Alcohol and Base to the solvent. -
Cooling (Critical): Cool the solution to -10°C to 0°C .
-
Rationale: Low temperature kinetically inhibits the deprotonation of the
-proton (ketene pathway) while allowing the fast acyl substitution to proceed.
-
-
Addition: Dissolve the Acid Chloride in a minimal amount of solvent. Add this solution dropwise over 15–30 minutes.
-
Observation: A white precipitate (Pyridine[1]·HCl) should form immediately. If the solution turns dark brown/black rapidly, ketene polymerization is occurring; lower the temperature.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) only if TLC indicates incomplete conversion.
-
Quench: Add 1M HCl (aq) to neutralize excess base and solubilize pyridinium salts.
-
Workup: Wash organic layer with sat.[2] NaHCO
(removes unreacted acid) and Brine.[1] Dry over MgSO .
Protocol B: In Situ Activation (One-Pot)
Best for: When the acid chloride is unavailable or hydrolytically unstable. Starts from 2,4,6-trifluorophenylacetic acid.[1]
Reagents:
-
Precursor: 2,4,6-Trifluorophenylacetic acid (1.0 equiv)[1]
-
Activator: Oxalyl Chloride (1.2 equiv) + DMF (cat.[1] 2-3 drops)
-
Nucleophile: Alcohol (1.2 equiv)[1]
-
Base: Triethylamine (Et
N) (2.5 equiv total)[1]
Step-by-Step Procedure:
-
Activation: Dissolve the Acid in anhydrous DCM at 0°C. Add catalytic DMF.
-
Chlorination: Add Oxalyl Chloride dropwise. Gas evolution (CO/CO
) will be vigorous.[1] Stir at RT for 2 hours until gas evolution ceases. -
Concentration (Optional but Recommended): Briefly concentrate under reduced pressure to remove excess Oxalyl Chloride (which would otherwise react with the alcohol). Redissolve in fresh DCM.
-
Coupling: Cool the fresh acid chloride solution to 0°C .
-
Addition: Add a solution of Alcohol + Et
N (mixed previously) dropwise to the acid chloride.-
Note: Adding the base/alcohol to the acid chloride keeps the base concentration low relative to the electrophile, minimizing ketene formation.
-
Data & Optimization Guide
Solvent & Base Compatibility Table
| Parameter | Recommendation | Notes |
| Solvent | DCM (Preferred) | Excellent solubility; easy workup.[1] |
| THF | Good for polar substrates; harder to dry completely. | |
| Toluene | Use only if heating is required (rare). | |
| Base | Pyridine | Weak base (pKa ~5.2); minimizes |
| DIPEA (Hünig's Base) | Sterically hindered; reduces nucleophilic attack on carbonyl.[1] | |
| Triethylamine (TEA) | Standard, but risk of ketene formation is higher than Pyridine.[1] | |
| Catalyst | DMAP | Use sparingly (1-5 mol%).[1] Excess promotes side reactions. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Dark Black/Tar | Ketene polymerization.[1] | Reduce temp to -20°C; Add base slower; Switch to Pyridine. |
| Low Yield | Hydrolysis of Acid Chloride.[3] | Ensure anhydrous solvents; check Oxalyl Chloride quality. |
| New Spot on TLC (High Rf) | Ketene Dimer.[1] | Reduce base equivalents; Avoid heating. |
QC & Validation
-
NMR Monitoring:
-
Proton Shift: The
-methylene protons ( ) typically appear as a singlet around 3.6 - 3.8 ppm .[1] In the ester, this may shift slightly downfield. -
Fluorine NMR: Essential for confirming the integrity of the 2,4,6-substitution pattern.
-
-
HPLC:
-
The ester will be significantly more lipophilic (longer retention time) than the parent acid.
-
Monitor at 254 nm (aromatic absorption).[1]
-
References
-
Allen, A. D., & Tidwell, T. T. (2013).[1] Ketenes II. John Wiley & Sons. (Authoritative text on ketene formation mechanisms and suppression). [1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Foundational mechanisms for nucleophilic acyl substitution). [1]
-
Inanaga, J., et al. (1979).[1][4] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization". Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. (Basis for Yamaguchi-style activations relevant to hindered/substituted aromatics).[1] [1]
-
Lectka, T. (Ed.).[1] (2004).[1][2] Facial Selectivity in Organic Reactions. (Discusses "Shuttle Deprotonation" and handling reactive ketene precursors).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Catalytic, asymmetric reactions of ketenes and ketene enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4,6-Trifluorophenylacetyl Chloride
Topic: Removal of Unreacted Thionyl Chloride (
Executive Summary
The synthesis of 2,4,6-trifluorophenylacetyl chloride typically involves the chlorination of 2,4,6-trifluorophenylacetic acid using excess thionyl chloride (
This guide details the Azeotropic "Chase" Method (Standard Protocol) and Vacuum Distillation (High Purity Protocol).
Part 1: The Physics of Separation
Before attempting purification, understand the physical property differentials that make separation possible.
| Property | Thionyl Chloride ( | 2,4,6-Trifluorophenylacetyl Chloride | Implications |
| Boiling Point (atm) | 75–76 °C | >180 °C (Est.)* | Large |
| Reactivity | Reacts violently with water/alcohols. | Hydrolyzes to acid; sensitive to moisture. | Do not use aqueous washes. |
| Vapor Pressure | High (Volatile) | Low (Non-volatile) | Vacuum stripping is the primary removal mechanism. |
| Common Impurities | Hydrolyzed acid |
*Note: Based on structural analogs like 2,4,6-trifluorobenzyl chloride (BP 158°C) and 2,4,6-trifluorobenzoyl chloride.
Part 2: Primary Protocol – The Azeotropic "Chase"
Recommended for: Small to mid-scale batches (<50g) where the product is used immediately in the next step.
The Logic: Simple evaporation often leaves trace thionyl chloride trapped in the viscous oil of the product. Adding a co-solvent (Toluene) disrupts this retention. Toluene is chosen because:
-
Inertness: It does not react with acid chlorides (unlike alcohols or amines).[2]
-
Boiling Point: Toluene (110°C) boils higher than
(76°C). As toluene distills, it reduces the partial pressure of , effectively "sweeping" it out of the flask [1].
Workflow Diagram
Figure 1: The iterative azeotropic removal process ensures deep removal of volatile chlorinating agents.
Step-by-Step Procedure
-
Bulk Removal: Attach the reaction flask to a rotary evaporator or vacuum manifold. Strip the bulk
at 40–50°C under reduced pressure. Trap Warning: Ensure your pump is protected by a liquid nitrogen or dry ice/acetone trap to catch corrosive and [2]. -
The Chase: Once the volume stops decreasing, release the vacuum under nitrogen. Add anhydrous toluene (approx. 2–3 mL per gram of expected product).
-
Why Toluene? Benzene was historically used but is toxic; Hexanes are too volatile and poor solvents for polar impurities. Toluene is the modern standard [3].
-
-
Co-Evaporation: Re-apply vacuum and strip the toluene. The toluene vapor carries the remaining thionyl chloride with it.
-
Repetition: Repeat "The Chase" (Step 2 & 3) at least two more times .
-
Final Polish: Place the flask under high vacuum (<1 mbar) for 1–2 hours to remove trace toluene.
Part 3: Secondary Protocol – Vacuum Distillation
Recommended for: Large scale (>50g), storage requirements, or if the product is deeply colored (yellow/orange).
The Logic: 2,4,6-trifluorophenylacetyl chloride has a high boiling point.[1] Distilling it separates it from non-volatile impurities (char/polymers) and highly volatile impurities (
-
Setup: Short-path distillation head with a vigorous stir bar.
-
Pressure: High vacuum is mandatory (<5 mmHg) to keep the bath temperature below 100°C, preventing thermal decomposition.
-
Fractions:
-
Forerun: Any remaining
or Toluene will come over first. -
Main Fraction: The product will distill as a clear liquid (which may solidify upon cooling).
-
Residue: Dark, tarry bottoms (discard).
-
Part 4: Troubleshooting & FAQs
Q1: The product is yellow/orange. Is it ruined?
Diagnosis: Likely contamination with Sulfur Monochloride (
-
Minor Yellow: Proceed to the next step; it rarely interferes with amide/ester formation.
-
Deep Orange/Red: Perform the Vacuum Distillation (Part 3).
will distill in the forerun. Alternatively, adding a small amount of diterpene (limonene) before distillation can sequester sulfur compounds, though this is advanced and rarely needed for this specific synthesis [5].
Q2: How do I verify the is actually gone?
Method A:
-
Run a quick NMR in
. -
Product: Look for the carbonyl peak (~160–170 ppm) and the
peak. -
Impurity:
is invisible in and NMR. However, significant residual may shift your solvent peak or appear as a broad impurity in other nuclei. -
Best Check: Absence of the "pungent, choking" smell is a crude but effective indicator.
Method B: The Methanol Quench (Analytical)
-
Take a drop of your product and add it to 0.5 mL MeOH.
-
Run TLC or GC-MS.
-
Result: You should see the Methyl Ester of your product. If you see dimethyl sulfite (
), you had significant thionyl chloride left.
Q3: Can I use Hexanes instead of Toluene?
No. Hexanes have a boiling point (68°C) lower than thionyl chloride (76°C). They will boil off before the thionyl chloride, failing to "chase" it effectively. You need a solvent with a higher boiling point than the impurity you are trying to remove [6].
Q4: The product solidified in the condenser. What now?
Diagnosis: 2,4,6-trifluorophenylacetyl chloride likely has a melting point near or slightly above room temperature (analogous to many poly-fluorinated aromatics). Solution:
-
Turn off the condenser coolant (allow it to warm up).
-
Use a heat gun (gently) to melt the clog into the receiving flask.
-
Switch to an air condenser for future distillations.
References
-
BenchChem. (2025).[3][4] Purification techniques for products of decanoyl chloride synthesis. Retrieved from
-
Yufeng. (2025).[5][6] How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from
-
Organic Syntheses. (2010). Synthesis of N,N-Diethyl-2-methoxybenzamide. Org. Synth. 2010, 87, 199-209. Retrieved from
-
ResearchGate. (2015). Can anyone suggest an easy and efficient method to purify thionylchloride? Retrieved from
- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from
Sources
- 1. reddit.com [reddit.com]
- 2. Trifluoroacetyl chloride - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 6. 2,4,6-Trifluorobenzoyl chloride | C7H2ClF3O | CID 144895 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing side reactions during acylation with 2,4,6-trifluorophenylacetyl chloride
Welcome to the technical support center for acylation reactions utilizing 2,4,6-trifluorophenylacetyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful but sometimes challenging reagent. Here, we will dissect common issues, provide in-depth, mechanistically-grounded solutions, and offer field-proven protocols to help you minimize side reactions and maximize the yield and purity of your target compounds.
Introduction: The Challenge of a Highly Reactive Acylating Agent
2,4,6-Trifluorophenylacetyl chloride is a valuable building block in organic synthesis due to the unique electronic properties imparted by the trifluorinated phenyl ring. However, its high reactivity, a consequence of the electron-withdrawing nature of the fluorine atoms, can also be a double-edged sword. This heightened electrophilicity at the carbonyl carbon makes it highly susceptible to nucleophilic attack, not just by the desired amine, alcohol, or other nucleophile, but also by trace amounts of water, or even the base used to scavenge the HCl byproduct.[1][2][3] This can lead to a variety of unwanted side reactions, diminishing your yield and complicating purification.
This guide will address the most common pitfalls encountered when using this reagent and provide you with the knowledge to troubleshoot and optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Here we address specific issues that can lead to poor outcomes in your experiments.
Question 1: My reaction is giving a low yield, and I'm seeing a significant amount of 2,4,6-trifluorophenylacetic acid in my crude NMR. What's causing this?
Answer: The presence of 2,4,6-trifluorophenylacetic acid is a clear indication of hydrolysis of your acyl chloride.[1][2] Acyl chlorides are highly sensitive to moisture, and this particular one is especially so due to the electron-withdrawing fluorine atoms which make the carbonyl carbon more electrophilic and thus more reactive towards water.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: This is the most critical factor. All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon). Solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column).
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Ensure your 2,4,6-trifluorophenylacetyl chloride is of high purity and has been stored under anhydrous conditions. If it's an old bottle, consider distillation or purchasing a fresh supply.
Question 2: I'm using a tertiary amine base like triethylamine (TEA) and observing a messy reaction with multiple unidentified byproducts. What could be the problem?
Answer: While tertiary amines are commonly used as acid scavengers in acylation reactions, sterically hindered or strongly basic tertiary amines like triethylamine or Hünig's base can promote the formation of a highly reactive ketene intermediate via dehydrohalogenation of the acyl chloride.[4][5] This ketene can then undergo undesired side reactions such as dimerization, polymerization, or [2+2] cycloadditions, leading to a complex mixture of products.[4][6]
Troubleshooting Steps:
-
Switch to a Milder, Less Sterically Hindered Base: Pyridine is often a better choice. While still acting as an acid scavenger, it is less likely to induce ketene formation.[5][7] It can also act as a nucleophilic catalyst by forming a more reactive acylpyridinium ion intermediate.[7][8]
-
Catalytic 4-Dimethylaminopyridine (DMAP): The addition of a catalytic amount (1-10 mol%) of DMAP can significantly accelerate the desired acylation reaction.[8][9] DMAP is a highly efficient nucleophilic catalyst that forms a very reactive N-acylpyridinium intermediate, which is then attacked by your nucleophile.[8][10] This can often outcompete the side reactions.
-
Control Temperature: Perform the addition of the acyl chloride at a low temperature (e.g., 0 °C or even -78 °C) to minimize the rate of side reactions.[11][12]
Question 3: My acylation of a primary amine is sluggish, and I'm still getting low yields even under anhydrous conditions. How can I improve the reaction rate?
Answer: Sluggish reactions can be due to several factors, including insufficient nucleophilicity of your substrate or a non-optimal choice of base and solvent.
Troubleshooting Steps:
-
Employ a Nucleophilic Catalyst: As mentioned above, adding catalytic DMAP is an excellent strategy to increase the reaction rate.[9][13]
-
Solvent Choice: The choice of solvent can influence reaction rates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices. For some reactions, a more polar solvent might be beneficial, but care must be taken to ensure it is rigorously dried.
-
Base Stoichiometry and Type: Ensure you are using at least one equivalent of base to neutralize the HCl generated.[14] Using a slight excess (1.1-1.2 equivalents) is common practice. For less nucleophilic amines, a stronger non-nucleophilic base might be considered, but with caution regarding ketene formation.
Question 4: I am attempting a Friedel-Crafts acylation with 2,4,6-trifluorophenylacetyl chloride and an electron-rich aromatic substrate, but the reaction is not working. What are the likely issues?
Answer: Friedel-Crafts acylations have their own set of specific requirements and limitations.
Troubleshooting Steps:
-
Catalyst Choice and Stoichiometry: A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required in stoichiometric amounts for Friedel-Crafts acylations.[15][16] The catalyst coordinates to the carbonyl oxygen, making the acylium ion a much better electrophile.[17]
-
Anhydrous Conditions are Paramount: Lewis acids like AlCl₃ are extremely sensitive to moisture and will be deactivated by it.[11][12]
-
Substrate Compatibility: Friedel-Crafts reactions are not suitable for strongly deactivated aromatic rings (e.g., nitrobenzene).[18] Additionally, substrates with functional groups that can coordinate to the Lewis acid, such as amines and alcohols, are generally incompatible.[18]
-
Reaction Temperature: The addition of the acyl chloride and catalyst should typically be done at low temperatures (e.g., 0 °C) to control the reaction, which can then be allowed to warm to room temperature.[11][12]
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagram illustrates the desired acylation pathway versus the common side reactions of hydrolysis and ketene formation.
Caption: Competing reaction pathways for 2,4,6-trifluorophenylacetyl chloride.
Recommended Experimental Protocols
Protocol 1: General Procedure for Acylation of an Amine
This protocol is a good starting point for the acylation of a primary or secondary amine.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.0 eq) and anhydrous dichloromethane (DCM, concentration typically 0.1-0.5 M).
-
Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Slowly add a solution of 2,4,6-trifluorophenylacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Workup: Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: DMAP-Catalyzed Acylation of a Sterically Hindered Alcohol
This protocol is optimized for less reactive nucleophiles where catalysis is beneficial.
-
Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and anhydrous tetrahydrofuran (THF).
-
Addition of Base: Add triethylamine (1.5 eq) and stir for 5 minutes.
-
Cooling: Cool the mixture to 0 °C.
-
Addition of Acyl Chloride: Slowly add a solution of 2,4,6-trifluorophenylacetyl chloride (1.2 eq) in anhydrous THF dropwise.
-
Reaction: Stir at 0 °C for 30 minutes and then at room temperature overnight, or until reaction completion is confirmed by TLC.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Data Summary: Base Selection and Impact on Yield
The choice of base can significantly impact the outcome of the acylation. The following table provides a qualitative comparison of common bases and their suitability.
| Base | Typical Application | Potential Side Reactions | Recommendation |
| Triethylamine (TEA) | General acid scavenger | High potential for ketene formation.[5] | Use with caution, especially at higher temperatures. |
| Pyridine | Acid scavenger and mild nucleophilic catalyst | Lower potential for ketene formation. | Recommended for general-purpose acylations.[7] |
| 4-DMAP (catalytic) | Highly effective nucleophilic catalyst | None, when used in catalytic amounts with a stoichiometric base. | Highly recommended to improve reaction rates and yields.[8][9] |
| Proton Sponge | Non-nucleophilic, strong base | Can promote ketene formation. | Generally not recommended unless other bases fail. |
Troubleshooting Decision Tree
This flowchart can guide you through a logical troubleshooting process when encountering issues with your acylation reaction.
Caption: A decision tree for troubleshooting acylation reactions.
References
-
Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes. [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]
-
OChemTutor. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. [Link]
-
Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
Study.com. (n.d.). Acid Chloride | Uses, Formation & Reaction. [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]
-
Cardiff University. (2021, June 24). Formation and utility of reactive ketene intermediates under continuous flow conditions. ORCA. [Link]
-
Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
-
Wikipedia. (n.d.). 4-Dimethylaminopyridine. [Link]
-
Semantic Scholar. (n.d.). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. [Link]
-
Radboud University Repository. (2011, April 19). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. [Link]
-
FAO AGRIS. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. [Link]
-
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. [Link]
-
Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
ResearchGate. (n.d.). Methyl Phenylacetylacetate from Phenylacetyl Chloride and Meldrum's Acid. [Link]
-
ACS Publications. (2021, November 11). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]
-
National Institutes of Health. (n.d.). Catalytic, asymmetric reactions of ketenes and ketene enolates. PMC. [Link]
-
Arkivoc. (n.d.). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. [Link]
- Google Patents. (n.d.).
-
Reddit. (2022, July 20). Ketene from acetyl chloride? r/Chempros. [Link]
-
Taylor & Francis. (n.d.). Ketene – Knowledge and References. [Link]
-
Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]
-
Save My Exams. (2024, October 26). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. [Link]
- Google Patents. (n.d.). CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine.
-
PubChem. (n.d.). 2,4,6-Trifluorobenzoyl chloride. [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Neutral and alkaline hydrolysis of 2,4,6-trimethylbenzenesulphonyl chloride. [Link]
-
Brainly.in. (2017, February 20). 2,4,6- trinitrochlorobenzene is subjected to hydrolysis. [Link]
-
Filo. (2025, January 10). 2,4,6 trinitrochlorobenzene is subjected to hydrolysis. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. Catalytic, asymmetric reactions of ketenes and ketene enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. reddit.com [reddit.com]
- 8. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 9. Application of Efficient Catalyst DMAP [en.highfine.com]
- 10. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [agris.fao.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 14. savemyexams.com [savemyexams.com]
- 15. youtube.com [youtube.com]
- 16. 傅-克酰基化反应 [sigmaaldrich.cn]
- 17. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Structural Validation & Purity Assessment: 1H NMR Analysis of 2,4,6-Trifluorophenylacetyl Chloride
This guide is structured to serve as a definitive technical reference for the structural validation of 2,4,6-trifluorophenylacetyl chloride . It moves beyond basic spectral listing to address the critical challenge of working with this intermediate: distinguishing the active acyl chloride from its hydrolyzed precursor (carboxylic acid) under rigorous experimental conditions.
Content Type: Technical Comparison & Application Guide Subject: 2,4,6-Trifluorophenylacetyl chloride (CAS: N/A for specific chloride, derived from Acid CAS: 209991-63-9) Focus: Differentiation from hydrolysis impurities, handling protocols, and spectral interpretation.
Executive Summary: The Analytical Challenge
In drug discovery and fluorinated building block synthesis, 2,4,6-trifluorophenylacetyl chloride is a high-value electrophile. Its reactivity, however, makes it prone to rapid hydrolysis upon exposure to atmospheric moisture, reverting to 2,4,6-trifluorophenylacetic acid .
Standard LC-MS often fails to distinguish these two species accurately because the acid chloride frequently hydrolyzes during the LC-MS run (on the column or in the source), leading to false "Acid" signals. Non-destructive 1H NMR spectroscopy in an anhydrous environment is the only definitive method to validate the acyl chloride functionality prior to use.
This guide compares the spectral signature of the active product against its primary degradation impurity to ensure process integrity.
Comparative Spectral Analysis
The core distinction lies in the chemical shift of the methylene (
Diagnostic Markers: Product vs. Impurity
| Feature | Target Product (Acyl Chloride) | Primary Impurity (Carboxylic Acid) | |
| Functional Group | N/A | ||
| ~ +0.55 ppm (Deshielded) | |||
| Aromatic Protons (Ar-H) | Minimal (< 0.1 ppm) | ||
| Acidic Proton ( | Absent | Diagnostic Absence |
*Note: The methylene peak often appears as a broadened singlet or a fine multiplet due to long-range coupling (
Detailed Spectral Interpretation
A. The Methylene "Watchtower" (
4.3 ppm)
The protons on the carbon alpha to the carbonyl are the primary indicators of reaction completion.
-
Mechanism: Chlorine is significantly more electronegative than the hydroxyl group of the acid. However, the carbonyl carbon in an acid chloride is more electron-deficient (more positive character) than in an acid, leading to a stronger deshielding effect on the adjacent
-protons. -
Validation: If you observe a peak at 3.75 ppm , your sample has hydrolyzed or the reaction failed. A clean shift to 4.30 ppm confirms conversion.
B. The Fluorine "Fingerprint" (Aromatic Region)
The 2,4,6-trifluoro substitution pattern creates a symmetric electronic environment for the remaining aromatic protons (H3 and H5).
-
Multiplicity: These protons appear as a triplet (or triplet of triplets if high resolution).
-
Coupling: They are coupled to the two adjacent ortho-fluorine atoms (
).- (Ortho): ~8.0 – 9.5 Hz (Dominant splitting).
-
Significance: This pattern confirms the integrity of the fluorinated ring. If the triplet distorts or new aromatic peaks appear, it indicates nucleophilic attack on the ring (defluorination), a common side reaction with strong nucleophiles.
Experimental Protocol: The "Zero-Moisture" Workflow
Because the acid chloride is moisture-sensitive, standard NMR preparation will lead to in-situ hydrolysis, yielding false negatives (appearing as the acid). The following protocol ensures data trustworthiness.
Reagents & Equipment[2][3][4][5][6]
-
Solvent:
(99.8% D), stored over activated 4Å molecular sieves for >24 hours. Do not use standard bottle solvent without drying. -
Tube: 5mm NMR tube, oven-dried at 120°C for 2 hours, cooled in a desiccator.
-
Atmosphere: Nitrogen or Argon balloon/glovebox.
Step-by-Step Methodology
-
Solvent Prep: Retrieve 0.7 mL of dry
using a dry syringe under inert atmosphere. -
Sample Loading:
-
If Solid: Weigh 10-15 mg of the acid chloride in a glovebox or under a rapid N2 stream.
-
If Oil: Dip a clean, dry glass capillary into the oil and wash it into the NMR tube using the dry
.
-
-
Sealing: Cap the NMR tube immediately. Wrap the cap junction with Parafilm to prevent moisture ingress during transit to the spectrometer.
-
Acquisition: Run the spectrum immediately (within 15 minutes).
-
Parameters: ns=16 (sufficient for concentration), d1=1.0s.
-
-
Verification: Check for the "Ghost Peak" at 3.7 ppm. If present, calculate the ratio of 4.3 ppm (Product) to 3.7 ppm (Acid) to determine % purity.
Visualization of Logic & Workflow
The following diagrams illustrate the degradation pathway that necessitates this protocol and the decision logic for the analyst.
Diagram 1: Degradation & Spectral Shift Pathway
Caption: Cycle of synthesis and degradation. Note the distinct NMR shift reversion upon moisture contact.
Diagram 2: Analyst Decision Matrix
Caption: Decision tree for validating reagent quality before committing to expensive subsequent synthesis steps.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (General reference for
-halo vs. acid shifts). -
Sigma-Aldrich. (2024). 2,4,6-Trifluorophenylacetic acid Product Specification & CAS Data.
-
National Institute of Standards and Technology (NIST). 1H NMR of Phenylacetic Acid Derivatives. NIST Chemistry WebBook, SRD 69.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press.
-
Reich, H. J. (2024). Bucky's NMR Tables: Chemical Shift Effects of Substituents. University of Wisconsin-Madison.
Sources
Comparative Guide: FTIR Carbonyl Analysis of 2,4,6-Trifluorophenylacetyl Chloride
[1][2]
Executive Summary
In the synthesis of fluorinated pharmaceuticals (e.g., DPP-4 inhibitors like Sitagliptin), 2,4,6-trifluorophenylacetyl chloride is a critical electrophilic intermediate.[1][2] Its reactivity is governed by the electronic environment of the carbonyl carbon, which can be directly probed via Fourier Transform Infrared (FTIR) spectroscopy.
This guide provides a technical comparison of the carbonyl (C=O) stretch frequency of 2,4,6-trifluorophenylacetyl chloride against its non-fluorinated and conjugated analogs.[2] By understanding the specific spectral shift caused by the 2,4,6-trifluoro substitution pattern , researchers can rapidly validate product integrity and distinguish the active acyl chloride from its hydrolyzed acid byproduct.[2]
Technical Deep Dive: The Carbonyl Stretch
The carbonyl stretch is a diagnostic vibrational mode sensitive to the local electronic environment. For acyl chlorides, this band typically appears between 1775–1820 cm⁻¹ , significantly higher than ketones or esters due to the inductive withdrawal of the chlorine atom.[2]
The "Insulating Spacer" Effect
A key structural feature of 2,4,6-trifluorophenylacetyl chloride is the methylene (-CH₂-) bridge separating the aromatic ring from the carbonyl group.
-
Resonance Decoupling: The -CH₂- group prevents the
-electrons of the aromatic ring from conjugating with the carbonyl. Unlike benzoyl chloride, where conjugation lowers the frequency (single-bond character), the phenylacetyl system behaves as an aliphatic acyl chloride.[2] -
Inductive Amplification: The three fluorine atoms on the ring (at 2, 4, and 6 positions) exert a strong electron-withdrawing inductive effect (-I).[2] This effect propagates through the methylene spacer, pulling electron density away from the carbonyl carbon.[2] This increases the C=O bond force constant (
), shifting the absorption to a higher wavenumber compared to the non-fluorinated parent.
Comparative Spectral Data
The following table contrasts the target compound with key alternatives to illustrate the electronic shifts.
| Compound | Structure Type | C=O Frequency (cm⁻¹) | Dominant Electronic Effect |
| 2,4,6-Trifluorophenylacetyl Chloride | Substituted Aliphatic | ~1810 – 1820 | Inductive Withdrawal (-I) increases bond order; F-atoms pull density via |
| Phenylacetyl Chloride | Aliphatic (Baseline) | ~1802 | Baseline aliphatic acyl chloride; minimal resonance influence.[2][3] |
| Benzoyl Chloride | Conjugated Aromatic | ~1775 | Resonance Donation (+R) lowers bond order; phenyl ring conjugates with C=O. |
| 2,4,6-Trifluorophenylacetic Acid | Carboxylic Acid (Hydrolysis Product) | ~1710 – 1720 | Hydrogen bonding (dimer) and lack of Cl-withdrawal drastically lower frequency.[1][2][3] |
Note: The shift from ~1802 cm⁻¹ (Phenylacetyl) to ~1815 cm⁻¹ (Trifluoro) confirms the presence of the electron-deficient fluorinated ring.
Visualization of Electronic Effects
The diagram below maps the logical flow of electronic effects determining the specific frequency of the target molecule.
Caption: Mechanistic pathway showing how the methylene spacer and fluoro-substitution combine to produce a high-frequency carbonyl shift.
Experimental Protocol: Validating Purity
Acyl chlorides are highly moisture-sensitive.[1][2][3] A common failure mode in analysis is the partial hydrolysis of the sample, which creates a "ghost peak" around 1710 cm⁻¹.
Reagents & Equipment[1][2][3]
-
Sample: 2,4,6-trifluorophenylacetyl chloride (High Purity >97%).
-
Solvent: Anhydrous Dichloromethane (CH₂Cl₂) or Nujol (dried over Na).[2][3]
-
Cell: NaCl or KBr windows (Ensure KBr is kept desiccated; NaCl is preferred for liquid films).[2][3]
Step-by-Step Methodology
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014).[2] Introduction to Spectroscopy. Cengage Learning.[2][3] (Standard reference for acyl chloride base frequencies ~1800 cm⁻¹).[2][3]
-
Socrates, G. (2004).[2][3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[2][3] (Source for inductive shift quantification in fluorinated aromatics).
-
NIST Chemistry WebBook. (2023).[2][3] Infrared Spectra of Trifluoroacetic Acid and Phenylacetyl Chloride. [1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (Mechanistic explanation of conjugation vs. induction effects on C=O).
Safety Operating Guide
Personal protective equipment for handling 2,4,6-Trifluorophenylacetyl chloride
Part 1: Executive Summary (Immediate Action Card)
2,4,6-Trifluorophenylacetyl chloride is a highly reactive acyl chloride used as a pharmaceutical building block. It poses two distinct, simultaneous threats: corrosive tissue damage from the parent compound and respiratory toxicity from the rapid generation of hydrogen chloride (HCl) gas upon contact with ambient moisture.[1]
| Parameter | Critical Specification |
| Primary Hazard | Water Reactive / Corrosive (Cat 1B). Releases HCl gas instantly upon contact with moisture/mucous membranes. |
| Glove Standard | Double-gloving required. Inner: Laminated Film (Silver Shield/4H) or High-Mil Nitrile. Outer: Standard Nitrile (for dexterity). |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to fume generation. |
| Engineering Control | Fume Hood Mandatory. Handling outside a hood requires full-face respiratory protection. |
| Spill Response | Do NOT use water. Absorb with dry sand/vermiculite. Neutralize only after containment. |
Part 2: Hazard Mechanism & Causality
Why do we choose specific PPE? Understanding the chemistry dictates the safety protocol.
The danger of 2,4,6-Trifluorophenylacetyl chloride lies in its hydrolytic instability . Unlike standard organic acids, this compound possesses a labile chloride leaving group. Upon contact with the moisture in your eyes, throat, or lungs, it undergoes the following exothermic reaction:
The Safety Implications:
-
The "Silent" Permeation: Fluorinated organics often possess higher lipophilicity, allowing them to permeate standard nitrile gloves faster than their non-fluorinated counterparts.
-
The Aerosol Effect: Because HCl is generated as a gas/mist, it bypasses standard face shields if airflow is not directional. This necessitates tight-fitting goggles rather than open safety glasses.
Part 3: Personal Protective Equipment (PPE) Matrix
Hand Protection Strategy
Goal: Prevent chemical burns and systemic absorption.
| Scenario | Recommended Protocol | Rationale |
| Routine Handling (<10 mL) | Double Gloving (Nitrile/Nitrile) • Inner: 5 mil Nitrile (Inspection layer)• Outer: 5 mil Nitrile (Sacrificial layer) | Provides dexterity. If outer glove is splashed, strip immediately. The inner glove protects during removal. |
| Bulk Transfer (>100 mL) | Laminate + Nitrile • Inner: Silver Shield/4H (Laminate)• Outer: Heavy Duty Nitrile | Laminate films offer >480 min breakthrough time but poor fit. The outer nitrile secures the loose laminate for grip. |
| Spill Cleanup | Butyl Rubber or Viton | Thick polymers resist the corrosive acid and the organic solvent carrier simultaneously. |
Respiratory & Eye Protection
Goal: Prevent inhalation of HCl mist and corneal etching.
-
Primary Barrier: Chemical Fume Hood (Certified face velocity: 80–100 fpm).
-
Secondary Barrier (Eyes): Unvented or Indirectly Vented Goggles .
-
Warning: Do not rely on a face shield alone. Fumes can travel under the shield. A face shield should only be worn over goggles for splash protection.
-
-
Emergency Backup: If the fume hood fails or a spill occurs outside containment, use a Full-Face Respirator with Acid Gas (Yellow/Olive) and P100 cartridges.
Part 4: Operational Workflows (Visualization)
Workflow 1: PPE Decision Logic
This logic gate ensures you are adequately protected based on the scale of operation.
Figure 1: Decision logic for selecting appropriate PPE based on volume and engineering controls.
Part 5: Safe Handling & Quenching Protocol
A. The "Dry" Technique (Prevention)
To minimize risk, prevent the formation of HCl gas before it happens.
-
Glassware: Oven-dry all glassware overnight. Moisture on glass walls will cause the reagent to sputter.
-
Atmosphere: Blanket the reaction vessel with dry Nitrogen or Argon.
-
Transfer: Use a glass syringe with a long needle or a cannula transfer. Avoid pouring from the bottle, which exposes the liquid to humid lab air.
B. Quenching & Disposal (The "Dilute-Cool-Destroy" Method)
Never dispose of acid chlorides directly into a waste container; pressure buildup from hydrolysis can cause the bottle to explode.
Step-by-Step Quenching:
-
Prepare the Trap: In a fume hood, prepare a beaker with Ice Water (50%) and Saturated Sodium Bicarbonate (50%).
-
Alternative: Use Methanol/Ice for a smoother reaction (forms the methyl ester).
-
-
Dilute: Dilute the residual acid chloride in an inert solvent (e.g., Dichloromethane or Toluene).[2]
-
Inject: Slowly add the diluted acid chloride into the quenching trap. DO NOT add water to the acid chloride. [1]
-
Test: Check pH. If acidic, add more bicarbonate until neutral (pH 7).
-
Dispose: Once stable and neutral, dispose of as halogenated organic waste.
Figure 2: The "Dilute-Cool-Destroy" workflow for safely neutralizing acid chloride waste.
Part 6: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
University of California, Los Angeles (UCLA) EH&S. (n.d.). Standard Operating Procedure: Acid Chlorides. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
